molecular formula C34H51N5O7S B14044954 Cbz-L-arg(pmc)-OH.cha

Cbz-L-arg(pmc)-OH.cha

Cat. No.: B14044954
M. Wt: 673.9 g/mol
InChI Key: MWINDDMXANTXQR-BQAIUKQQSA-N
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Description

Cbz-L-Arg(Pmc)-OH.CHA (CAS: 112160-33-5) is a protected arginine derivative widely used in peptide synthesis. Its molecular formula is C₃₄H₅₁N₅O₇S, with a molecular weight of 673.863 g/mol . The compound features:

  • N-Protection: A benzyloxycarbonyl (Cbz) group, which shields the α-amino group of arginine.
  • Side-chain protection: A pentamethylchroman-6-sulfonyl (Pmc) group, which protects the guanidine moiety of arginine.
  • Counterion: A cyclohexylammonium (CHA) salt, enhancing solubility in organic solvents like DMF or DMSO .

This compound is critical in solid-phase peptide synthesis (SPPS), where selective deprotection of the Pmc group (via trifluoroacetic acid, TFA) allows controlled elongation of peptide chains . Its structural complexity ensures stability during synthesis while permitting efficient cleavage under mild acidic conditions .

Properties

Molecular Formula

C34H51N5O7S

Molecular Weight

673.9 g/mol

IUPAC Name

cyclohexanamine;(2S)-5-[[2-[(2,2,5,7,8-pentamethyl-3,4-dihydrochromen-6-yl)sulfonyl]hydrazinyl]methylideneamino]-2-(phenylmethoxycarbonylamino)pentanoic acid

InChI

InChI=1S/C28H38N4O7S.C6H13N/c1-18-19(2)25(20(3)22-13-14-28(4,5)39-24(18)22)40(36,37)32-30-17-29-15-9-12-23(26(33)34)31-27(35)38-16-21-10-7-6-8-11-21;7-6-4-2-1-3-5-6/h6-8,10-11,17,23,32H,9,12-16H2,1-5H3,(H,29,30)(H,31,35)(H,33,34);6H,1-5,7H2/t23-;/m0./s1

InChI Key

MWINDDMXANTXQR-BQAIUKQQSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=CC=C3)C.C1CCC(CC1)N

Canonical SMILES

CC1=C(C(=C(C2=C1OC(CC2)(C)C)C)S(=O)(=O)NNC=NCCCC(C(=O)O)NC(=O)OCC3=CC=CC=C3)C.C1CCC(CC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-L-arg(pmc)-OH.cha typically involves the protection of the amino group of L-arginine with a benzyloxycarbonyl group. The process begins with the suspension of sodium bicarbonate in water, followed by the addition of L-arginine monohydrochloride. Benzyloxycarbonyl chloride is then added dropwise to the mixture while stirring at room temperature. The reaction is allowed to proceed for several hours, after which the product is isolated by filtration and washed with ether and cold water .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically obtained as a white crystalline powder .

Chemical Reactions Analysis

Types of Reactions

Cbz-L-arg(pmc)-OH.cha undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cbz-L-arg(pmc)-OH.cha has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Cbz-L-arg(pmc)-OH.cha is primarily related to its role as a protected form of L-arginine. In biological systems, L-arginine is a precursor for the synthesis of nitric oxide, a key signaling molecule involved in various physiological processes. The Cbz protecting group prevents unwanted reactions during peptide synthesis, allowing for the selective incorporation of L-arginine into peptides and proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Cbz-L-Arg(Mts)-OH.TFA
  • Protecting Groups :
    • N-Protection: Cbz (same as Cbz-L-Arg(Pmc)-OH.CHA).
    • Side-chain protection: Mesitylene-2-sulfonyl (Mts) instead of Pmc.
  • Key Differences :
    • Deprotection : Mts requires stronger acidic conditions (e.g., 90% TFA) compared to Pmc (50% TFA) .
    • Solubility : The trifluoroacetate (TFA) counterion increases aqueous solubility but reduces compatibility with hydrophobic resins in SPPS.
    • Applications : Preferred in solution-phase synthesis due to easier purification .
2.1.2 Fmoc-L-Arg(Pmc)-OH
  • Protecting Groups :
    • N-Protection: Fluorenylmethyloxycarbonyl (Fmoc) instead of Cbz.
    • Side-chain protection: Pmc (same as this compound).
  • Key Differences :
    • Deprotection : Fmoc is base-labile (removed with piperidine), enabling orthogonal protection strategies with acid-labile Pmc.
    • Solubility : Lacks the CHA counterion, reducing solubility in organic solvents compared to this compound .
    • Applications : Dominates in modern SPPS due to compatibility with automated synthesizers .

Functional Analogues

2.2.1 Cbz-L-Arg(NO₂)-OH
  • Protecting Groups: N-Protection: Cbz. Side-chain protection: Nitro (NO₂) instead of Pmc.
  • Key Differences :
    • Stability : Nitro groups are less acid-labile, requiring harsh conditions (e.g., HBr/AcOH) for cleavage, which may degrade sensitive peptides.
    • Solubility : Typically used with hydrochloride salts, limiting utility in organic-phase reactions .

Data Table: Comparative Analysis

Compound Name N-Protecting Group Side-Chain Protecting Group Counterion Molecular Weight (g/mol) Deprotection Method Key Applications
This compound Cbz Pmc CHA 673.863 50% TFA SPPS, hydrophobic peptides
Fmoc-L-Arg(Pmc)-OH Fmoc Pmc None ~700 (estimated) Piperidine (20% in DMF) Automated SPPS
Cbz-L-Arg(Mts)-OH.TFA Cbz Mts TFA ~650 (estimated) 90% TFA Solution-phase synthesis
Cbz-L-Arg(NO₂)-OH.HCl Cbz NO₂ HCl ~450 (estimated) HBr/AcOH Early-stage peptide synthesis

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